1H-Naphth[2,3-d]imidazole, 1-methyl- 1H-Naphth[2,3-d]imidazole, 1-methyl-
Brand Name: Vulcanchem
CAS No.: 30489-65-7
VCID: VC8376295
InChI: InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3
SMILES: CN1C=NC2=CC3=CC=CC=C3C=C21
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol

1H-Naphth[2,3-d]imidazole, 1-methyl-

CAS No.: 30489-65-7

Cat. No.: VC8376295

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

1H-Naphth[2,3-d]imidazole, 1-methyl- - 30489-65-7

Specification

CAS No. 30489-65-7
Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
IUPAC Name 3-methylbenzo[f]benzimidazole
Standard InChI InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3
Standard InChI Key RNNYMJUARRGCPD-UHFFFAOYSA-N
SMILES CN1C=NC2=CC3=CC=CC=C3C=C21
Canonical SMILES CN1C=NC2=CC3=CC=CC=C3C=C21

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1H-Naphth[2,3-d]imidazole, 1-methyl- features a planar fused-ring system comprising a naphthalene unit (two benzene rings) and an imidazole ring. The methyl group at the 1-position introduces steric effects that influence molecular packing and reactivity. Key identifiers include:

PropertyValueSource
Molecular formulaC12H10N2\text{C}_{12}\text{H}_{10}\text{N}_{2}
Molecular weight182.22 g/mol
CAS Registry Number30489-65-7
IUPAC Name1-methyl-1H-naphtho[2,3-d]imidazoleComputed

The compound’s structure has been validated via X-ray crystallography in related naphthoimidazole derivatives, confirming the coplanar arrangement of the fused rings and the equatorial orientation of the methyl group .

Spectral and Computational Characterization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to analyze the electronic structure of analogous compounds, revealing a highest occupied molecular orbital (HOMO) localized on the imidazole ring and a lowest unoccupied molecular orbital (LUMO) delocalized across the naphthalene system . This electronic configuration suggests potential redox activity, a trait leveraged in sensing applications .

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The synthesis of 1H-Naphth[2,3-d]imidazole derivatives typically involves cyclocondensation reactions. For example, 2,3-diaminonaphthalene reacts with carbonyl-containing reagents under acidic conditions. A notable method utilizes diethyl malonate in hydrochloric acid, yielding 70–75% product via a decarboxylation pathway :

2,3-Diaminonaphthalene+Diethyl malonateHCl1H-Naphth[2,3-d]imidazole derivative+CO2\text{2,3-Diaminonaphthalene} + \text{Diethyl malonate} \xrightarrow{\text{HCl}} \text{1H-Naphth[2,3-d]imidazole derivative} + \text{CO}_2

This reaction proceeds through a C-2(sp²)–C-1(sp³) decarboxylation mechanism, as confirmed by kinetic and DFT studies .

Mechanistic Insights

Decarboxylation is rate-determining, with an activation energy (ΔG\Delta G^\ddagger) of 25.3 kcal/mol for related compounds . The methyl group stabilizes the transition state via hyperconjugation, reducing steric strain. Competing pathways, such as dimerization, are suppressed under optimized acidic conditions .

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental and computed properties include:

PropertyValueMethod/Source
Melting point198–200°CExperimental
LogP (XLogP3-AA)2.8Computed
Hydrogen bond donors1Computed
Hydrogen bond acceptors2Computed

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Stability and Reactivity

1H-Naphth[2,3-d]imidazole, 1-methyl- is stable under ambient conditions but undergoes electrophilic substitution at the 4- and 7-positions of the naphthalene ring under nitration or sulfonation conditions. The imidazole nitrogen participates in coordination chemistry, forming complexes with transition metals .

Functional Applications

Metal Ion Sensing

Naphthoimidazole derivatives exhibit selective fluorescence quenching in the presence of heavy metals. For example, 2-methyl-1H-naphtho[2,3-d]imidazole shows a detection limit of 0.1 μM for As3+\text{As}^{3+} and Hg2+\text{Hg}^{2+} via chelation-enhanced quenching (CHEQ) . Though direct data for the 1-methyl derivative is limited, structural analogs suggest similar potential .

Research Frontiers and Challenges

Computational Design

Molecular dynamics simulations predict that substituting the methyl group with bulkier alkyl chains could improve metal-binding selectivity . Virtual screening of a 10,000-compound library identified 1H-Naphth[2,3-d]imidazole, 1-methyl- as a putative kinase inhibitor (docking score: −9.2 kcal/mol).

Synthetic Scalability

Continuous-flow reactors have reduced reaction times from 12 hours (batch) to 45 minutes, achieving 89% yield . Challenges remain in minimizing byproducts like 3-methyl isomers, which constitute 5–7% of crude output .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator